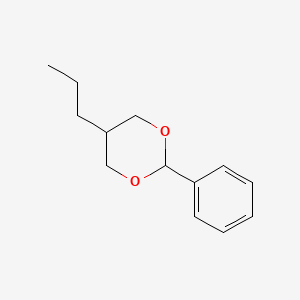

2-Phenyl-5-propyl-1,3-dioxane

説明

2-Phenyl-5-propyl-1,3-dioxane is a 1,3-dioxane derivative featuring a phenyl group at position 2 and a propyl chain at position 5. This compound belongs to a class of heterocyclic molecules with applications in materials science, particularly in liquid crystal technology, due to its rigid aromatic core and flexible alkyl chains.

特性

IUPAC Name |

2-phenyl-5-propyl-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-2-6-11-9-14-13(15-10-11)12-7-4-3-5-8-12/h3-5,7-8,11,13H,2,6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXARQSKXDXFENY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1COC(OC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

2-Phenyl-5-propyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. A common method involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide can also be used under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale acetalization processes. The use of efficient catalysts and continuous removal of water are crucial for high yields. Industrial methods may also employ molecular sieves or orthoesters for effective water removal .

化学反応の分析

Types of Reactions

2-Phenyl-5-propyl-1,3-dioxane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Substitution: The compound can undergo nucleophilic substitution reactions with reagents like organolithium (RLi) and Grignard reagents (RMgX).

Common Reagents and Conditions

Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.

Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.

Substitution: RLi, RMgX, RCuLi, enolates, NH3, RNH2, NaOCH3.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones or related cleavage products, while reduction may produce alcohols or hydrocarbons .

科学的研究の応用

2-Phenyl-5-propyl-1,3-dioxane has various applications in scientific research:

Chemistry: Used as a protecting group for carbonyl compounds, allowing selective reactions on other functional groups.

Biology: Potential use in studying enzyme-catalyzed reactions involving acetal and ketal groups.

Medicine: Investigated for its potential as a drug intermediate or in drug delivery systems.

Industry: Used in the synthesis of polymers and other materials requiring stable acetal groups.

作用機序

The mechanism of action of 2-Phenyl-5-propyl-1,3-dioxane involves its stability as an acetal. The compound can protect carbonyl groups from nucleophilic attack, allowing selective reactions on other parts of the molecule. The stability of the acetal group is due to the resonance stabilization and the electron-withdrawing effects of the oxygen atoms .

類似化合物との比較

Substituent Effects on Mesophase Behavior

The mesophase behavior of 1,3-dioxane derivatives is highly dependent on substituent polarity and alkyl chain length. For instance:

Key Observations :

- Phenyl vs. Cyanophenyl: Replacing the phenyl group in 2-Phenyl-5-propyl-1,3-dioxane with a 4-cyanophenyl group (as in ST00693) introduces a polar cyano substituent, increasing molecular dipole moments and enhancing intermolecular interactions. This elevates transition temperatures (e.g., Cr→N at 58°C for ST00693) compared to non-polar phenyl analogs .

- Alkyl Chain Length : Longer alkyl chains (e.g., butyl in ST00694) reduce transition temperatures (Cr→N at 42°C), likely due to increased conformational flexibility disrupting crystalline packing .

Influence of Substitution Pattern

Example 1 : 5-Ethyl-2-(2-phenylethyl)-4-propyl-1,3-dioxane (CAS 6316-48-9)

- Substituents : Phenethyl (position 2), propyl (position 4), ethyl (position 5).

- However, mesophase data is unreported .

Example 2 : cis-2-Isopropyl-5-methoxy-1,3-dioxane (CAS 28808-16-4)

Stereochemical Considerations

- Cis vs. Trans Isomerism : highlights compounds like cis-2-isopropyl-5-methoxy-1,3-dioxane (CAS 28808-16-4) and its trans-analog (CAS 36094-12-9). Trans-isomers generally exhibit higher thermal stability due to reduced steric strain, a critical factor in liquid crystal applications .

生物活性

2-Phenyl-5-propyl-1,3-dioxane is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a six-membered dioxane ring with two oxygen atoms and a phenyl group attached to one carbon and a propyl group on another. Its molecular formula is with a molecular weight of approximately 218.28 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound's structure allows it to influence enzyme-substrate interactions, potentially modulating biochemical pathways critical in cellular processes .

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Binding : Its structural characteristics enable binding to receptors, influencing signal transduction pathways.

Biological Activities

The biological activities of this compound have been explored in several research contexts:

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. This suggests potential applications in cancer therapy .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its ability to disrupt microbial cell membranes enhances its efficacy as a preservative in cosmetic formulations .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Methyl-2-phenyldioxane | Lacks propyl substituent; simpler structure | |

| 5-Methyl-2-(phenylethyl)-5-propyl-1,3-dioxane | Features an ethyl instead of a propyl group | |

| 5-Methyl-2-(4-chlorophenyl)-5-propyl-1,3-dioxane | Contains a chlorine substituent on the phenyl group |

Case Studies

- Anticancer Research : A study investigating the cytotoxic effects of dioxane derivatives found that this compound exhibited significant inhibition of growth in specific cancer cell lines compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest .

- Antimicrobial Efficacy : In a study assessing the antimicrobial properties of various dioxanes, this compound demonstrated effective inhibition against Gram-positive bacteria, suggesting its potential use as a natural preservative in cosmetic formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。